Technical Guide: 3-(3-Methylphenoxy)azetidine
Technical Guide: 3-(3-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a saturated four-membered heterocycle, it offers a three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property landscapes.[1] This guide focuses on the technical aspects of 3-(3-Methylphenoxy)azetidine, a specific derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Azetidine derivatives have been investigated for a range of applications, including as triple reuptake inhibitors for central nervous system disorders and as components of antitumor agents.[1][4][5]
Chemical Identity and Properties
3-(3-Methylphenoxy)azetidine is a substituted azetidine featuring a 3-methylphenoxy group at the 3-position of the azetidine ring. While specific experimental data for the free base is not widely published, data for its hydrochloride salt and predicted properties for the base are available.
| Property | Data | Source |
| Compound Name | 3-(3-Methylphenoxy)azetidine | [6] |
| CAS Number | Not explicitly found for free base; 1228070-90-3 (for HCl salt) | [7][8] |
| Molecular Formula | C₁₀H₁₃NO | [6] |
| Molecular Weight | 163.22 g/mol | [6] |
| Monoisotopic Mass | 163.09972 Da | [6] |
| Form (HCl Salt) | Solid | [7] |
| Predicted XlogP | 2.1 | [6] |
| SMILES | CC1=CC(=CC=C1)OC2CNC2 | [6] |
| InChI Key | JBYYBRKRSBFVSE-UHFFFAOYSA-N | [6] |
Note: Some data is for the hydrochloride salt or based on computational predictions.
Synthesis and Experimental Protocols
Generalized Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on methods for analogous compounds and should be optimized for specific laboratory conditions.[9]
Step 1: Protection of Azetidine Nitrogen
-
Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of a protecting group reagent, typically di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-3-hydroxyazetidine.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and purify the product, typically by column chromatography.
Step 2: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Add methanesulfonyl chloride (MsCl) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material. The product is N-Boc-3-(methylsulfonyloxy)azetidine.
Step 3: Nucleophilic Substitution (Ether Formation)
-
In a separate flask, dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the corresponding phenoxide.
-
Add the solution of N-Boc-3-(methylsulfonyloxy)azetidine to the phenoxide solution.
-
Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-3-(3-methylphenoxy)azetidine by column chromatography.
Step 4: Deprotection
-
Dissolve the purified N-Boc-3-(3-methylphenoxy)azetidine in a suitable solvent like DCM or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, 3-(3-Methylphenoxy)azetidine, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Synthetic Workflow Diagram
The following diagram illustrates the plausible synthetic pathway described above.
Caption: Synthetic pathway for 3-(3-Methylphenoxy)azetidine.
Application in Drug Discovery
The 3-aryloxy azetidine motif is a key pharmacophore in the development of ligands for monoamine transporters, which are implicated in various neurological and psychiatric disorders.[1] Altering the substitution on the aryl ring allows for the fine-tuning of binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Therefore, 3-(3-Methylphenoxy)azetidine serves as a valuable intermediate for creating libraries of potential triple reuptake inhibitors or other CNS-active agents.
Logical Relationship Diagram
The diagram below outlines the logical flow from the core chemical structure to its potential therapeutic application.
Caption: Role of the compound in drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(3-methylphenoxy)azetidine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. 3-(3-Methylphenoxy)azetidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(4-methylphenoxy)azetidine | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]

